Chlorhydrate de Desméthylcyclobenzaprine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

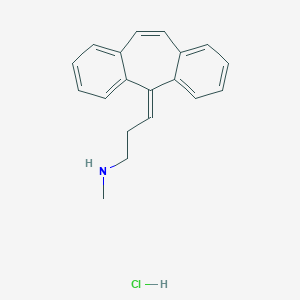

Desmethyl Cyclobenzaprine Hydrochloride is a chemical compound with the molecular formula C19H20ClN and a molecular weight of 297.82 g/mol . . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Applications De Recherche Scientifique

Desmethyl Cyclobenzaprine Hydrochloride has several scientific research applications:

Mécanisme D'action

Target of Action

Desmethyl Cyclobenzaprine Hydrochloride, also known as N 7068 hydrochloride or 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride, primarily targets the 5-HT2 receptor . This receptor plays a crucial role in the central nervous system, influencing various biological and neurological processes.

Mode of Action

Desmethyl Cyclobenzaprine Hydrochloride acts as an antagonist at the 5-HT2 receptor . It works by blocking the receptor, thereby inhibiting the normal function of the serotonin neurotransmitter. This action results in the relief of muscle spasms .

Biochemical Pathways

It is known that the compound’s antagonistic action on the 5-ht2 receptor can affect various downstream effects related to the function of the serotonin neurotransmitter in the brain .

Pharmacokinetics

The pharmacokinetics of Desmethyl Cyclobenzaprine Hydrochloride involve several key aspects:

- Distribution : It is distributed throughout the body, with a particular affinity for the central nervous system .

- Metabolism : The compound is metabolized in the liver, primarily by the CYP3A4 and CYP1A2 enzymes .

- Excretion : The metabolites of Desmethyl Cyclobenzaprine Hydrochloride are excreted via the kidneys .

Result of Action

The molecular and cellular effects of Desmethyl Cyclobenzaprine Hydrochloride’s action primarily involve the reduction of muscle spasms. By blocking the 5-HT2 receptor, the compound inhibits the action of serotonin, a neurotransmitter that can cause muscle contractions. This leads to a decrease in muscle spasms and associated pain .

Action Environment

The action, efficacy, and stability of Desmethyl Cyclobenzaprine Hydrochloride can be influenced by various environmental factors. For instance, the pH level and presence of certain excipients can affect the permeation of the compound . Additionally, the compound’s metabolism can be affected by the presence of other drugs that inhibit or induce the CYP3A4 and CYP1A2 enzymes .

Analyse Biochimique

Biochemical Properties

It is known that cyclobenzaprine, from which Desmethyl Cyclobenzaprine Hydrochloride is derived, interacts with various enzymes and proteins

Cellular Effects

Cyclobenzaprine has been shown to have effects on various types of cells and cellular processes

Molecular Mechanism

Cyclobenzaprine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It is possible that Desmethyl Cyclobenzaprine Hydrochloride may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on cyclobenzaprine have shown that it has a half-life of about 18 hours

Metabolic Pathways

Cyclobenzaprine is known to be metabolized primarily by CYP3A4 and CYP1A2 . It is possible that Desmethyl Cyclobenzaprine Hydrochloride may be involved in similar metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Cyclobenzaprine Hydrochloride involves the reaction of 5H-dibenzo(a,d)cycloheptene with propylamine and methyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using standard techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Desmethyl Cyclobenzaprine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclobenzaprine: The parent compound from which Desmethyl Cyclobenzaprine Hydrochloride is derived.

Nortriptyline: A tricyclic antidepressant with a similar chemical structure and mechanism of action.

Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties.

Uniqueness

What sets Desmethyl Cyclobenzaprine Hydrochloride apart from these similar compounds is its specific use as a metabolite of cyclobenzaprine. This makes it particularly valuable in analytical and clinical settings for monitoring and studying the metabolism of cyclobenzaprine .

Propriétés

Numéro CAS |

438-59-5 |

|---|---|

Formule moléculaire |

C19H20ClN |

Poids moléculaire |

297.8 g/mol |

Nom IUPAC |

methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium;chloride |

InChI |

InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H |

Clé InChI |

UZMPCPFDZYTEJG-UHFFFAOYSA-N |

SMILES |

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |

SMILES canonique |

C[NH2+]CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-] |

Apparence |

White to Off-White Solid |

melting_point |

175-177°C |

Key on ui other cas no. |

438-59-5 |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

303-50-4 (free base) |

Synonymes |

3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine Hydrochloride; 10,11-Didehydronortriptyline Hydrochloride; N 7068 Hydrochloride; Norproheptatriene Hydrochloride; Ro 4-6011 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.